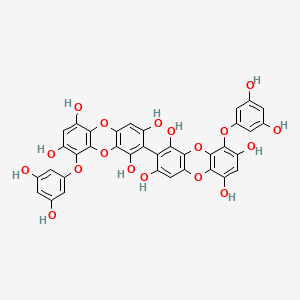
(Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Broparestrol can be synthesized using palladium-catalyzed cross-coupling reactions . The synthetic route involves the reaction of 1-bromo-2-phenylethylene with 4-ethylbenzene under specific conditions to yield broparestrol. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Broparestrol undergoes various types of chemical reactions, including:
Oxidation: Broparestrol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert broparestrol to its reduced forms.
Substitution: Broparestrol can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Broparestrol has several scientific research applications:
Chemistry: Used as a model compound in studying selective estrogen receptor modulators.
Biology: Investigated for its effects on mammary gland development and prolactin levels.
Medicine: Explored for its potential in treating breast cancer and other estrogen-related conditions.
Industry: Utilized in the development of dermatological agents and other pharmaceutical products.
Mechanism of Action
Broparestrol exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist to estrogen receptors in certain tissues, inhibiting estrogen-mediated processes such as mammary gland development and prolactin secretion . The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling.
Comparison with Similar Compounds
Broparestrol is structurally related to compounds like clomifene and diethylstilbestrol . These compounds also belong to the triphenylethylene group and exhibit selective estrogen receptor modulating activity. broparestrol is unique in its specific binding affinity and antiestrogenic potency. Similar compounds include:
Clomifene: Used in the treatment of infertility.
Diethylstilbestrol: Previously used for various estrogen-related conditions but now less common due to associated risks.
Broparestrol’s uniqueness lies in its potent antiestrogenic activity and its specific applications in dermatology and breast cancer treatment.
Properties
CAS No. |
22393-63-1 |
|---|---|
Molecular Formula |
C22H19Br |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(Z)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21- |
InChI Key |
OQCYTSHIQNPJIC-DQRAZIAOSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Br)/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
| 479-68-5 | |
Synonyms |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)


![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate](/img/structure/B1229287.png)
![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)

